![molecular formula C19H21N3O B2356652 N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide CAS No. 1240710-06-8](/img/structure/B2356652.png)
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2). In
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide acts as a positive allosteric modulator of the mGluR2 receptor, which is a G protein-coupled receptor that regulates glutamate signaling in the brain. By binding to a specific site on the receptor, N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide enhances the activity of mGluR2, leading to downstream effects such as increased synaptic plasticity, reduced glutamate release, and modulation of dopamine signaling. These effects are thought to underlie the therapeutic potential of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It increases the activity of mGluR2, leading to reduced glutamate release and modulation of dopamine signaling. This results in improved cognitive function, reduced anxiety-like behavior, and attenuation of drug-seeking behavior. Additionally, N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide has been shown to have neuroprotective effects and can mitigate the neurotoxic effects of drugs such as methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide is its specificity for the mGluR2 receptor, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide has good pharmacokinetic properties and can cross the blood-brain barrier, making it a promising candidate for therapeutic development. However, one limitation of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide is its relatively low potency compared to other mGluR2 PAMs. This may limit its effectiveness in clinical settings and require higher doses to achieve therapeutic effects.
Direcciones Futuras
Several future directions for research on N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide can be identified. Firstly, further preclinical studies are needed to elucidate the full range of therapeutic applications for N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide, particularly in the treatment of addiction and other neuropsychiatric disorders. Secondly, the development of more potent mGluR2 PAMs may improve the efficacy of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide and other compounds in this class. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide in humans and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide involves the reaction of 2-(methylamino)naphthalene with 1-cyanocyclopentanecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with 2-aminoacetic acid methyl ester to obtain the final product. The purity of the compound is ensured by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and addiction. It has been found to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical studies. Additionally, N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide has been shown to have neuroprotective effects and can mitigate the neurotoxic effects of drugs such as methamphetamine.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-22(13-18(23)21-19(14-20)10-4-5-11-19)17-9-8-15-6-2-3-7-16(15)12-17/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWZYSXXZSGQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)
![N,N'-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2356574.png)
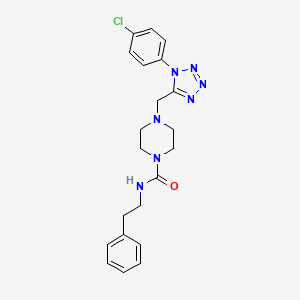
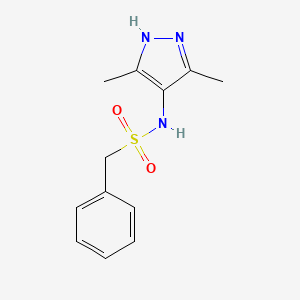


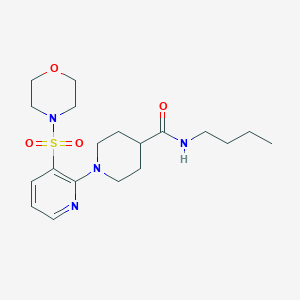

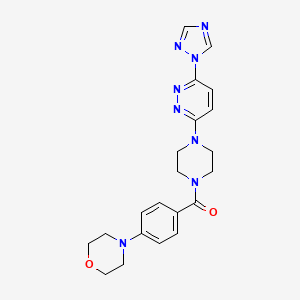

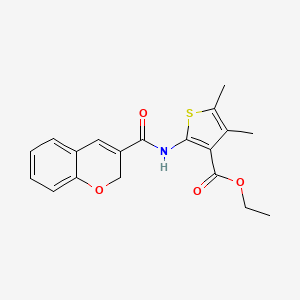
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)